2-Methoxy-2-methylpropanamide

Lipophilicity Physicochemical Properties Chromatography

2-Methoxy-2-methylpropanamide (CAS 82473-56-1) presents a geminal α-methoxy-α-methyl substitution pattern that delivers an intermediate XLogP3 of -0.4, bridging the hydrophobicity gap between isobutyramide (0.2) and 2-hydroxy-2-methylpropanamide (-0.9). This optimizes chromatographic retention and liquid-liquid extraction efficiency. The presence of two H-bond acceptors expands solubility design space for co-crystal screening. For amide coupling and nucleophilic substitution reactions where trace impurities compromise yield, the MW of 117.15 g/mol ensures unambiguous LC-MS detection relative to lighter amide byproducts.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 82473-56-1
Cat. No. B3057552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-methylpropanamide
CAS82473-56-1
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)OC
InChIInChI=1S/C5H11NO2/c1-5(2,8-3)4(6)7/h1-3H3,(H2,6,7)
InChIKeyQALSEIBHJDDTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-methylpropanamide (CAS 82473-56-1) Procurement & Technical Specifications Overview


2-Methoxy-2-methylpropanamide (CAS 82473-56-1), also known as 2-methoxyisobutyramide, is a small-molecule α-substituted primary amide with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol . It features a geminal α-methoxy and α-methyl substitution pattern, which distinguishes its physicochemical and reactivity profile from simpler unsubstituted or N-substituted amide analogs . The compound is commercially available from multiple vendors as a research chemical and synthetic building block, typically supplied as a pale-yellow to yellow-brown solid .

2-Methoxy-2-methylpropanamide (CAS 82473-56-1): Why In-Class Analogs Cannot Be Freely Interchanged


While 2-methoxy-2-methylpropanamide belongs to the broader class of small-molecule primary amides, its specific α-methoxy-α-methyl substitution confers distinct physicochemical properties that preclude simple substitution with analogs such as isobutyramide or 2-hydroxy-2-methylpropanamide. The α-methoxy group increases hydrogen bond acceptor capacity and reduces lipophilicity compared to unsubstituted analogs , directly impacting chromatographic behavior, solubility, and downstream synthetic compatibility. Furthermore, variations in commercial purity (95% vs 98%) across vendors introduce procurement considerations for applications requiring stringent purity specifications .

2-Methoxy-2-methylpropanamide (CAS 82473-56-1) Head-to-Head Comparative Evidence for Informed Procurement


2-Methoxy-2-methylpropanamide Lipophilicity (XLogP3) vs. Isobutyramide and 2-Hydroxy-2-methylpropanamide

2-Methoxy-2-methylpropanamide exhibits an XLogP3 of -0.4, which is 0.6 log units lower than isobutyramide (XLogP3 = 0.2) and 0.5 log units higher than 2-hydroxy-2-methylpropanamide (XLogP3 = -0.9) . This intermediate lipophilicity, driven by the α-methoxy substitution, positions the compound distinctly between the more hydrophobic unsubstituted amide and the more hydrophilic α-hydroxy analog.

Lipophilicity Physicochemical Properties Chromatography

Commercial Purity Comparison: Leyan 98% vs. Sigma-Aldrich 95% 2-Methoxy-2-methylpropanamide

Vendor offerings for 2-methoxy-2-methylpropanamide vary in guaranteed purity. Leyan supplies the compound at 98% purity , whereas Sigma-Aldrich lists a 95% purity specification . The 3 percentage-point difference in nominal purity represents a tangible procurement consideration for applications with tight impurity tolerances.

Purity Procurement Vendor Comparison

Molecular Weight Differential: 2-Methoxy-2-methylpropanamide vs. Isobutyramide

The α-methoxy substitution increases the molecular weight of 2-methoxy-2-methylpropanamide to 117.15 g/mol, compared to 87.12 g/mol for the unsubstituted analog isobutyramide . This +30.03 g/mol mass increment alters mass spectrometry detection parameters and may affect stoichiometric calculations in multi-step syntheses.

Molecular Weight Mass Spectrometry Building Block

Hydrogen Bond Acceptor Count: 2-Methoxy-2-methylpropanamide vs. Isobutyramide

2-Methoxy-2-methylpropanamide possesses two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen), whereas isobutyramide has only one (carbonyl oxygen) . The additional H-bond acceptor site conferred by the α-methoxy group enhances aqueous solubility potential and alters crystal packing behavior.

Hydrogen Bonding Solubility Crystallization

2-Methoxy-2-methylpropanamide (CAS 82473-56-1): Evidence-Backed Application Scenarios for Procurement


Synthetic Intermediate Requiring Defined Lipophilicity for Chromatographic Separation

Due to its XLogP3 of -0.4, which differs from isobutyramide (0.2) and 2-hydroxy-2-methylpropanamide (-0.9), 2-methoxy-2-methylpropanamide is a rational choice when a synthetic intermediate with intermediate hydrophobicity is needed to facilitate clean HPLC purification or liquid-liquid extraction .

High-Purity Building Block for Sensitive Coupling Reactions

For amide coupling or nucleophilic substitution reactions where trace impurities could compromise yields or generate difficult-to-remove byproducts, the 98% purity grade from vendors such as Leyan provides a procurement advantage over the standard 95% grade .

Mass Spectrometry Method Development with Distinct Molecular Weight

The molecular weight of 117.15 g/mol provides a clear mass differential from simpler amides like isobutyramide (87.12 g/mol), enabling unambiguous LC-MS detection and quantification in complex reaction mixtures .

Formulation Studies Leveraging Dual Hydrogen Bond Acceptors

The presence of two hydrogen bond acceptors (carbonyl and methoxy oxygens) distinguishes 2-methoxy-2-methylpropanamide from single-acceptor analogs, making it a candidate for co-crystal screening or solubility enhancement studies in pharmaceutical formulation research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.